![molecular formula C14H17N3O3 B13613668 4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile](/img/structure/B13613668.png)
4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile is a complex organic compound with the molecular formula C14H17N3O3 It is a derivative of pyrido[3,4-f][1,4]oxazepine, featuring a tert-butoxycarbonyl (Boc) protecting group and a nitrile functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrido[3,4-f][1,4]oxazepine Core: This step involves the cyclization of a suitable precursor, such as a substituted pyridine derivative, with an appropriate reagent to form the oxazepine ring.
Introduction of the Boc Protecting Group: The Boc group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Nitrile Group Addition: The nitrile group is typically introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can be performed to replace the Boc group with other functional groups using reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: HCl, TFA, dichloromethane (DCM)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of primary amines
Substitution: Formation of deprotected or substituted derivatives
科学的研究の応用
4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to biological effects.
類似化合物との比較
4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile can be compared with similar compounds such as:
4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-methyl ester: Features a methyl ester group in place of the nitrile group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.
特性
分子式 |
C14H17N3O3 |
|---|---|
分子量 |
275.30 g/mol |
IUPAC名 |
tert-butyl 9-cyano-3,5-dihydro-2H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate |
InChI |
InChI=1S/C14H17N3O3/c1-14(2,3)20-13(18)17-4-5-19-12-10(6-15)7-16-8-11(12)9-17/h7-8H,4-5,9H2,1-3H3 |
InChIキー |
VDVIQBVBOLUSJI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C=NC=C2C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


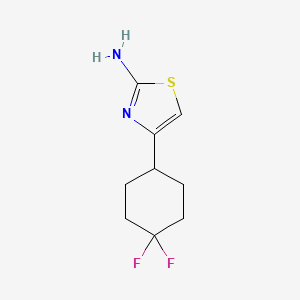
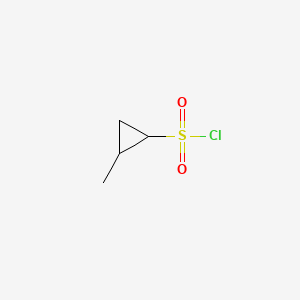
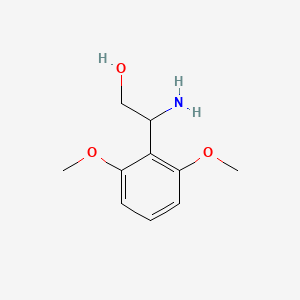
![2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13613614.png)
![2-Amino-1-[2-(methylthio)phenyl]ethanone](/img/structure/B13613617.png)
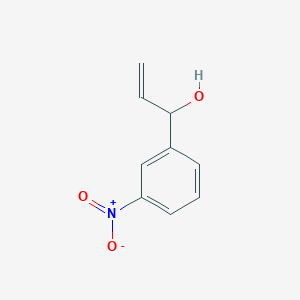
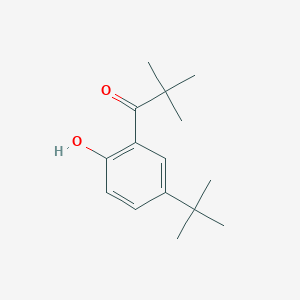
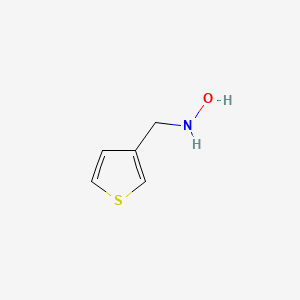
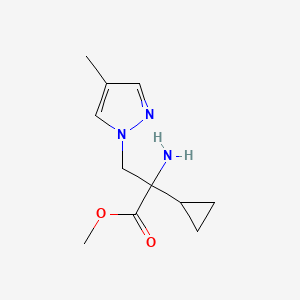
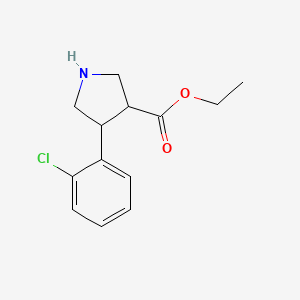
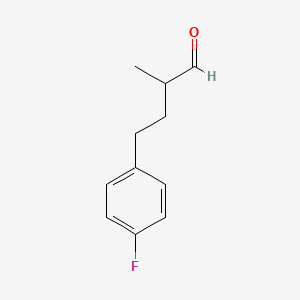
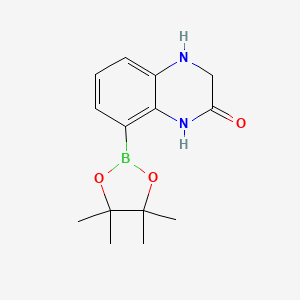

![2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B13613689.png)
